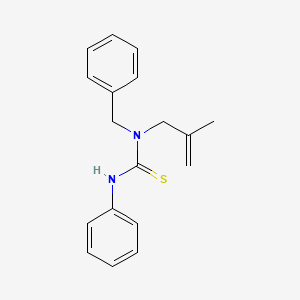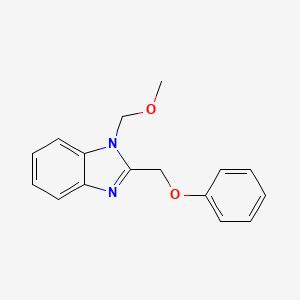![molecular formula C14H13N5O2S B5833577 1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE](/img/structure/B5833577.png)
1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Pyridyl Substitution: The pyridyl group can be introduced via a nucleophilic substitution reaction.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole and pyridyl rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition. The triazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. The pyridyl group can enhance binding affinity to various receptors.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazole derivatives, 1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE stands out due to its unique combination of functional groups. Similar compounds include:
These compounds share the sulfonyl and aromatic groups but differ in their core structures, leading to different biological activities and applications.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-pyridin-3-yl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-10-4-6-12(7-5-10)22(20,21)19-14(15)17-13(18-19)11-3-2-8-16-9-11/h2-9H,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDWDJVRISRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B5833502.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B5833512.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5833533.png)

![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)

![1-[(4-methoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5833578.png)
![N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B5833590.png)

